Cas no 871-83-0 (2-Methylnonane)

2-Methylnonane structure
2-Methylnonane structure
Nombre del producto:2-Methylnonane
Número CAS:871-83-0
MF:C10H22
Megavatios:142.281683444977
MDL:MFCD00027321
CID:83156
PubChem ID:87572358

2-Methylnonane Propiedades químicas y físicas

Nombre e identificación

    • 2-Methylnonane
    • 2-Methylnonaneneat
    • CCME Surrogate Standard #2
    • 2-Methyl-nonan
    • 2-Methyl-nonandisaeure
    • 2-METHYL-NONANE
    • 2-methyl-nonanedioic acid
    • Isobutylhexyl
    • Nonanedioic acid,2-methyl
    • Nonane, 2-methyl-
    • 2 - methylnonane
    • 382AKH052V
    • Octane, dimethyl-
    • ISODECANE
    • iso-decane
    • 2-methyl nonane
    • Isodecane (7CI,8CI,9CI)
    • SGVYKUFIHHTIFL-UHFFFAOYSA-N
    • NSC24849
    • Nonane, 2-methyl- (8CI)(9CI)
    • BBL103998
    • STL5578
    • 2-Methylnonane (ACI)
    • NSC 24849
    • C9-11 Isoparaffin
    • LMFA11000615
    • AKOS015841666
    • C10-13 Isoparaffin
    • UNII-UQ7SPY0IRF
    • UNII-382AKH052V
    • 871-83-0
    • NS00010711
    • LS-13906
    • M0281
    • Q2813818
    • EINECS 212-814-5
    • 34464-38-5
    • EINECS 271-365-3
    • METHYLNONANE, 2-
    • InChI=1/C10H22/c1-4-5-6-7-8-9-10(2)3/h10H,4-9H2,1-3H
    • NSC-24849
    • 68551-17-7
    • DTXSID80873239
    • UQ7SPY0IRF
    • 63335-88-6
    • EINECS 271-366-9
    • D91304
    • 68551-16-6
    • 2-Methylnonane; NSC 24849
    • EINECS 252-052-0
    • MFCD00027321
    • 2-Methylnonane, >=99.0% (GC)
    • FT-0633043
    • DB-056979
    • STL557809
    • MDL: MFCD00027321
    • Renchi: 1S/C10H22/c1-4-5-6-7-8-9-10(2)3/h10H,4-9H2,1-3H3
    • Clave inchi: SGVYKUFIHHTIFL-UHFFFAOYSA-N
    • Sonrisas: CCCCCCCC(C)C
    • Brn: 1696990

Atributos calculados

  • Calidad precisa: 142.17200
  • Masa isotópica única: 142.172151
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 6
  • Complejidad: 55.1
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 0
  • Xlogp3: 5.3

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 0.726 g/mL at 20 °C(lit.)
  • Punto de fusión: -74.65°C
  • Punto de ebullición: 166°C
  • Punto de inflamación: Fahrenheit: 114.8 ° f
    Celsius: 46 ° c
  • índice de refracción: n20/D 1.410
  • PSA: 0.00000
  • Logp: 4.00290
  • Disolución: Not determined
  • Presión de vapor: 2.3±0.1 mmHg at 25°C

2-Methylnonane Información de Seguridad

  • Símbolo: GHS02 GHS08
  • Promover:dangerous
  • Palabra de señal:Warning
  • Instrucciones de peligro: H226-H304
  • Declaración de advertencia: P210-P233-P240-P241+P242+P243-P280-P301+P310+P331-P303+P361+P353-P370+P378-P403+P235-P405-P501
  • Número de transporte de mercancías peligrosas:UN 3295 3/PG 3
  • Wgk Alemania:3
  • Código de categoría de peligro: 10
  • Instrucciones de Seguridad: S16
  • Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • Grupo de embalaje:III
  • Período de Seguridad:3
  • Categoría de embalaje:III
  • Términos de riesgo:R10
  • Nivel de peligro:3

2-Methylnonane PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B20849-1g
2-Methylnonane, 98+%
871-83-0 98+%
1g
¥562.00 2023-04-13
abcr
AB125556-1 g
2-Methylnonane, 98+%; .
871-83-0
1 g
€65.60 2023-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M862384-250mg
2-Methylnonane
871-83-0 ≥99%(GC)
250mg
¥128.00 2022-09-01
abcr
AB125556-5 g
2-Methylnonane, 98+%; .
871-83-0
5 g
€149.40 2023-07-20
1PlusChem
1P003I6K-1g
2-Methylnonane
871-83-0 99+%
1g
$32.00 2025-02-20
1PlusChem
1P003I6K-5g
2-Methylnonane
871-83-0 99+%
5g
$80.00 2025-02-20
A2B Chem LLC
AB62732-25g
2-Methylnonane
871-83-0 98%
25g
$467.00 2024-04-19
Aaron
AR003IEW-25g
2-Methylnonane
871-83-0 95%
25g
$370.00 2025-01-22
eNovation Chemicals LLC
Y1233815-250mg
2-METHYLNONANE
871-83-0 95%
250mg
$65 2024-06-07
eNovation Chemicals LLC
Y1233815-1g
2-METHYLNONANE
871-83-0 95%
1g
$90 2024-06-07

2-Methylnonane Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane
Referencia
Ionic alkylation of tertiary alkyl halides with tetraalkylsilanes
Bolestova, G. I.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(1), 38-43

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Platinum ,  Sodium aluminate ,  1,6-Hexanediaminium, N1-docosyl-N6-hexyl-N1,N1,N6,N6-tetramethyl-, bromide (1:2) ;  1 h, 165 °C
Referencia
Molecular shape-selectivity of MFI zeolite nanosheets in n-decane isomerization and hydrocracking
Verheyen, Elke; et al, Journal of Catalysis, 2013, 300, 70-80

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Platinum ,  Silica ,  Phosphoric acid ;  60 min, 1 atm, 330 °C
Referencia
Microwave synthesis of SAPO-11 materials for long chain n-alkanes hydroisomerization: Effect of physical parameters and chemical gel composition
Bertolo, R.; et al, Applied Catalysis, 2017, 542, 28-37

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: 1,2-Difluorobenzene ;  8 h, rt
Referencia
B(C6F5)3-catalyzed transfer of dihydrogen from one unsaturated hydrocarbon to another
Chatterjee, Indranil; et al, Angewandte Chemie, 2015, 54(41), 12158-12162

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Cobalt ,  Molybdenum carbide Solvents: Methylcyclohexane ;  4 MPa, 513 K
Referencia
New approach for bio-jet fuels production by hydrodeoxygenation of higher alcohols derived from C-C coupling of bio-ethanol
Liao, Junwei; et al, Applied Energy, 2022, 324,

Synthetic Routes 6

Condiciones de reacción
Referencia
Synthesis of acyclic alkanes by metal substitution with extension of the carbon framework
Kantchev, E. A. B.; et al, Science of Synthesis, 2009, 48, 29-95

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water
Referencia
Geminal dialkylation and alkylative reduction of aliphatic aldehydes
Martinez, A. Garcia; et al, Synthesis, 1993, (11), 1063-4

Synthetic Routes 8

Condiciones de reacción
Referencia
Product subclass 1: potassium metal
Venturello, P.; et al, Science of Synthesis, 2006, 8, 1299-1314

Synthetic Routes 9

Condiciones de reacción
1.1 Catalysts: Calcium oxide ;  8 h, 403 K
2.1 Reagents: Hydrogen Catalysts: Iron ,  Palladium ,  Silica ;  5 h, 0.1 MPa, 623 K
Referencia
Hydrodeoxygenation of furans over Pd-FeOx/SiO2 catalyst under atmospheric pressure
Yang, Jinfan; et al, Applied Catalysis, 2017, 201, 266-277

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Iron ,  Platinum ;  6 MPa, 643 K
Referencia
Solvent-Free Synthesis of C10 and C11 Branched Alkanes from Furfural and Methyl Isobutyl Ketone
Yang, Jinfan; et al, ChemSusChem, 2013, 6(7), 1149-1152

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Cobalt ,  Molybdenum carbide Solvents: Methylcyclohexane ;  4 MPa, 513 K
Referencia
New approach for bio-jet fuels production by hydrodeoxygenation of higher alcohols derived from C-C coupling of bio-ethanol
Liao, Junwei; et al, Applied Energy, 2022, 324,

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: 1,3,5-Trimethyl-1,4-cyclohexadiene Catalysts: Bis(trifluoromethanesulfonyl)imide Solvents: Dichloromethane ;  12 h, rt
Referencia
Bronsted Acid-Catalyzed Transfer Hydrogenation of Imines and Alkenes Using Cyclohexa-1,4-dienes as Dihydrogen Surrogates
Chatterjee, Indranil; et al, Organic Letters, 2016, 18(10), 2463-2466

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Cobalt ,  Molybdenum carbide Solvents: Methylcyclohexane ;  4 MPa, 513 K
Referencia
New approach for bio-jet fuels production by hydrodeoxygenation of higher alcohols derived from C-C coupling of bio-ethanol
Liao, Junwei; et al, Applied Energy, 2022, 324,

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Iron ,  Palladium ,  Silica ;  5 h, 0.1 MPa, 623 K
Referencia
Hydrodeoxygenation of furans over Pd-FeOx/SiO2 catalyst under atmospheric pressure
Yang, Jinfan; et al, Applied Catalysis, 2017, 201, 266-277

Synthetic Routes 15

Condiciones de reacción
1.1 Catalysts: Calcium oxide ;  8 h, 403 K
2.1 Reagents: Hydrogen Catalysts: Iron ,  Platinum ;  6 MPa, 643 K
Referencia
Solvent-Free Synthesis of C10 and C11 Branched Alkanes from Furfural and Methyl Isobutyl Ketone
Yang, Jinfan; et al, ChemSusChem, 2013, 6(7), 1149-1152

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water
Referencia
Geminal dialkylation, alkylative reduction and olefination of aliphatic aldehydes. Reaction of gem-bistriflates with higher order dialkylcyanocuprates
Martinez, A. Garcia; et al, Tetrahedron, 1994, 50(46), 13231-8

Synthetic Routes 17

Condiciones de reacción
1.1 Catalysts: Cuprate(2-), tetrachloro-, lithium (1:2), (SP-4-1)- Solvents: Tetrahydrofuran ,  N-Methyl-2-pyrrolidone
Referencia
Copper-catalyzed alkylation of organomanganese chloride reagents
Cahiez, Gerard; et al, Synlett, 1993, (1), 45-7

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Platinum ,  Silica ,  Phosphoric acid ;  60 min, 1 atm, 330 °C
Referencia
Microwave synthesis of SAPO-11 materials for long chain n-alkanes hydroisomerization: Effect of physical parameters and chemical gel composition
Bertolo, R.; et al, Applied Catalysis, 2017, 542, 28-37

Synthetic Routes 19

Condiciones de reacción
1.1 Catalysts: Sodium oxide ,  Palladium ,  Silica ,  1H-Imidazolium, 1,3-dicyclohexyl-, hydroxide (1:1) Solvents: Water ;  3 h, 482 °C
Referencia
Synthesis, Physicochemical Characterization, and Catalytic Evaluation of Fe3+-Containing SSZ-70 Zeolite
Lew, Christopher M. ; et al, ACS Catalysis, 2022, 12(11), 6464-6477

2-Methylnonane Raw materials

2-Methylnonane Preparation Products

2-Methylnonane Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:871-83-0)2-Methylnonane
A1207302
Pureza:99%
Cantidad:25g
Precio ($):416.0